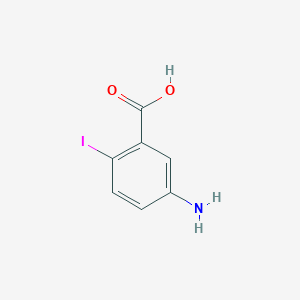

5-Amino-2-iodobenzoic acid

Description

Contextual Overview of Benzoic Acid Chemical Space

Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, serves as a fundamental scaffold in organic chemistry. wikipedia.orgvedantu.comturito.com It consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgvedantu.comturito.com This foundational structure is naturally present in many plants and is a key intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.org The versatility of the benzene ring allows for a wide range of substitution patterns, creating a vast chemical space with diverse properties and applications. ontosight.ai Benzoic acid and its derivatives are utilized in the production of dyes, perfumes, pharmaceuticals, and as food preservatives. wikipedia.orgemcochemicals.com

Strategic Importance of Halogen and Amino Substituents in Aromatic Systems for Chemical Synthesis

The introduction of halogen and amino substituents onto an aromatic ring, such as in benzoic acid, is a strategic approach in chemical synthesis to modulate the molecule's electronic properties, reactivity, and biological activity.

Halogen Substituents: Halogen atoms (fluorine, chlorine, bromine, iodine) are highly electronegative and can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.orgmdpi.com The strength of this bond generally increases with the size and polarizability of the halogen, in the order F << Cl < Br < I. mdpi.com This interaction is highly directional and plays a crucial role in crystal engineering, drug design, and materials science. mdpi.com The presence of a halogen can also influence the lipophilicity and metabolic stability of a molecule, which is of particular importance in medicinal chemistry. researchgate.net

Amino Substituents: The amino group (-NH₂) is an electron-donating group that can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. It also provides a site for further chemical modifications and can participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. researchgate.net

The combination of these substituents on a benzoic acid framework creates a molecule with a unique set of properties, making it a valuable building block for more complex structures.

Isomeric Considerations within the Aminoiodobenzoic Acid Family: Focus on 5-Amino-2-iodobenzoic Acid Nomenclature and Positional Isomerism

Within the family of aminoiodobenzoic acids, the relative positions of the amino, iodo, and carboxylic acid groups on the benzene ring give rise to several positional isomers. Each isomer possesses distinct physical and chemical properties.

Nomenclature: The compound of focus, this compound, is systematically named according to IUPAC nomenclature. The parent structure is benzoic acid. The substituents are an amino group at position 5 and an iodine atom at position 2, relative to the carboxylic acid group which is at position 1.

Positional Isomerism: The arrangement of these functional groups significantly impacts the molecule's properties. For example, 2-amino-5-iodobenzoic acid is another well-studied isomer. ontosight.aiwwmponline.comsigmaaldrich.com The different positioning of the amino and iodo groups in this compound versus its isomers leads to variations in reactivity, intermolecular interactions, and ultimately, their applications. For instance, the 2-amino isomer has shown utility in passivating perovskite solar cells, a function not reported for the 3- or 4-amino isomers. This highlights the critical role of isomerism in determining the functional applications of these molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| CAS Number | 57772-59-5 |

| Synonyms | Benzoic acid, 5-amino-2-iodo- |

Data sourced from multiple chemical suppliers and databases. chemsrc.combldpharm.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

5-amino-2-iodobenzoic acid |

InChI |

InChI=1S/C7H6INO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) |

InChI Key |

VMDHVTXJVSSRKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)C(=O)O)I |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 2 Iodobenzoic Acid and Analogous Iodinated Aminobenzoic Acids

Direct Iodination Strategies for Aromatic Systems

Direct iodination of aromatic systems, such as aminobenzoic acids, involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. This approach is valued for its atom economy and procedural simplicity. The efficacy of direct iodination is heavily dependent on the iodinating agent and the reaction conditions employed.

Molecular Iodine and Oxidant-Mediated Iodination of Aminobenzoic Acids

A prevalent method for the direct iodination of aminobenzoic acids utilizes molecular iodine in the presence of an oxidizing agent. The oxidant plays a crucial role in converting molecular iodine into a more potent electrophilic species, thereby facilitating the substitution reaction.

The selection of an appropriate oxidant and solvent system is critical for optimizing the yield and purity of the desired iodinated aminobenzoic acid. Hydrogen peroxide is a commonly employed oxidant due to its environmental benignity, as its primary byproduct is water. Acetic acid is a favored solvent as it can effectively dissolve the aminobenzoic acid substrate and facilitate the reaction.

In a typical procedure for the synthesis of 2-amino-5-iodobenzoic acid, 2-aminobenzoic acid is reacted with molecular iodine in acetic acid, followed by the dropwise addition of a 30% by weight aqueous solution of hydrogen peroxide. google.com The reaction is typically stirred at room temperature for several hours. The molar ratio of the reactants is a key parameter to control. For instance, varying the molar ratio of hydrogen peroxide to molecular iodine can significantly impact the conversion of the starting material and the selectivity for the desired product. google.comgoogle.com An increase in the amount of hydrogen peroxide can lead to a higher conversion rate. google.com However, an excessive amount of oxidant can also lead to the formation of undesired byproducts and decrease the selectivity for the target isomer. google.com

Table 1: Effect of Hydrogen Peroxide to Molecular Iodine Molar Ratio on the Iodination of 2-Aminobenzoic Acid

| Molar Ratio ([H₂O₂]/[I₂]) | 2-Aminobenzoic Acid Conversion (%) | 2-Amino-5-iodobenzoic Acid Selectivity (%) | 2-Amino-3-iodobenzoic Acid Selectivity (%) |

| 0.5 | 55.2 | 95.1 | 4.9 |

| 1.0 | 98.5 | 96.2 | 3.8 |

| 2.0 | 100 | 95.8 | 4.2 |

| 5.0 | 100 | 92.3 | 7.7 |

Data compiled from a study on the synthesis of 2-amino-5-iodobenzoic acid. google.com

The directing effects of the amino (-NH₂) and carboxyl (-COOH) groups on the aminobenzoic acid ring play a crucial role in determining the position of iodination. The amino group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of the reaction.

In the case of 2-aminobenzoic acid (anthranilic acid), the strong ortho-, para-directing influence of the amino group dominates. Iodination occurs primarily at the position para to the amino group, yielding 2-amino-5-iodobenzoic acid as the major product. google.com A smaller amount of the ortho-isomer, 2-amino-3-iodobenzoic acid, is also typically formed. google.com

For anilines in general, iodination tends to occur first at the para position, and subsequently at the ortho positions. manac-inc.co.jp The synthesis of specific isomers, such as 3-iodoaniline, can be challenging due to the formation of other isomers, often necessitating specialized purification techniques to achieve high purity. manac-inc.co.jp

Utilization of Iodine Monochloride and Associated Challenges in Purity

Iodine monochloride (ICl) is a more reactive iodinating agent than molecular iodine and can be used for the direct iodination of aromatic compounds. However, its use in the synthesis of iodinated aminobenzoic acids presents significant challenges related to product purity.

Diazotization-Based Synthetic Routes

An alternative and highly versatile approach to the synthesis of iodinated aminobenzoic acids involves the diazotization of a precursor aminobenzoic acid, followed by a Sandmeyer-type reaction with an iodide salt. This two-step process allows for the regioselective introduction of iodine at the position of the original amino group.

Formation of Diazonium Salts from Precursor Aminobenzoic Acids

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (typically 0–5 °C). questjournals.orgscirp.orgscirp.org

For example, p-aminobenzoic acid can be diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at 0 °C to form the corresponding diazonium salt. questjournals.org Similarly, 4-aminobenzoic acid can be diazotized using sodium nitrite and sulfuric acid at 0 °C. scirp.orgscirp.org The resulting diazonium salt of m-iodobenzoic acid can be prepared from 5-iodoanthranilic acid and sodium nitrite in an aqueous solution of sodium hydroxide (B78521) and hydrochloric acid. orgsyn.org

Sandmeyer-Type Reactions for Directed Iodine Incorporation

The Sandmeyer reaction is a versatile and widely employed method for the introduction of various substituents, including iodine, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide ion. masterorganicchemistry.com

The initial step, diazotization, is typically carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). scribd.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. masterorganicchemistry.com

For the synthesis of iodinated aromatic compounds, the diazonium salt solution is treated with a solution of potassium iodide. scribd.com Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the introduction of iodine can proceed without a catalyst. organic-chemistry.org The iodide ion itself is a sufficiently strong nucleophile to effect the displacement of the nitrogen gas from the diazonium salt. wikipedia.org

A general reaction scheme for the synthesis of an iodoaromatic compound from an aminoaromatic precursor via a Sandmeyer-type reaction is as follows:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

[Ar-N₂]⁺X⁻ + KI → Ar-I + N₂ + KX

In the context of synthesizing compounds analogous to 5-amino-2-iodobenzoic acid, such as 2-chloro-5-iodobenzoic acid, the starting material would be 5-amino-2-chlorobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by iodide. chemicalbook.com

A laboratory-scale synthesis of 2-chloro-5-iodobenzoic acid, a structural analog of the target compound, illustrates the practical application of this methodology. In a typical procedure, 5-amino-2-chlorobenzoic acid is dissolved in an aqueous sulfuric acid solution and cooled. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. After the completion of the diazotization, an aqueous solution of potassium iodide is added to the reaction mixture, leading to the formation of the iodinated product. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Yield | Purity |

| 5-Amino-2-chlorobenzoic acid | 1. NaNO₂, H₂SO₄ (aq) | 0-10 °C | 2-Chloro-5-iodobenzoic acid | 93.7% | 99.6% |

| 2. KI (aq) | 0 °C to RT |

Reductive Pathways from Nitro-Substituted Aromatic Precursors

An alternative synthetic route to aminobenzoic acids involves the reduction of a corresponding nitro-substituted precursor. google.com For the synthesis of this compound, the theoretical precursor would be 5-nitro-2-iodobenzoic acid. However, it is noted that obtaining this specific precursor on an industrial scale can be challenging. google.comgoogle.com

Nevertheless, the reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis, with several established methods. ionike.com These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. ionike.comcabidigitallibrary.org Catalytic hydrogenation is often favored for its clean reaction profile and high yields. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen.

For the reduction of nitrobenzoic acids, the process can be conducted in an aqueous solution of an alkali metal salt of the acid at a controlled pH (around 5 to 7) and under a low hydrogen pressure. google.com This method has been demonstrated for the hydrogenation of o-nitrobenzoic acid using a 5% palladium on charcoal catalyst. google.com

| Nitro-Substituted Precursor | Catalyst | Solvent | Conditions | Product |

| o-Nitrobenzoic acid | 5% Pd/C | Aqueous NaOH | 50 psig H₂, RT | o-Aminobenzoic acid |

Chemical Reduction: A variety of chemical reducing agents can be employed to convert nitroarenes to anilines. These include metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. ionike.com For instance, the synthesis of 5-amino-2-chlorobenzoic acid can be achieved by the reduction of 2-chloro-5-nitrobenzoic acid using iron powder in a mixture of ethanol, water, and ammonium (B1175870) chloride. patsnap.com

| Nitro-Substituted Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Purity |

| 2-Chloro-5-nitrobenzoic acid | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 5-Amino-2-chlorobenzoic acid | 95.1% | 99.1% |

Strategies for Enhanced Yield and Purification in Industrial and Laboratory Scale Synthesis

Optimizing the yield and purity of the final product is a critical aspect of both laboratory and industrial synthesis. For iodinated aminobenzoic acids, several strategies can be employed during the reaction and work-up stages.

In the synthesis of analogous compounds, controlling the reaction temperature during diazotization is crucial to prevent the decomposition of the diazonium salt and the formation of by-products. chemicalbook.com After the reaction, a series of washing steps are often employed to remove impurities. For example, the crude product can be dissolved in an organic solvent like ethyl acetate and washed sequentially with dilute acid, a sodium bisulfite solution (to remove any residual iodine), and brine. chemicalbook.com

Recrystallization is a primary technique for the purification of the final product. The choice of solvent is critical for effective purification. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. nih.gov

For iodinated benzoic acid analogs, various solvent systems have been found to be effective for recrystallization:

Toluene (B28343): The crude product can be dissolved in hot toluene and then cooled to induce crystallization, yielding a product with high purity. chemicalbook.com

Acetic Acid/Water: A mixture of acetic acid and water can be used to dissolve the crude product at an elevated temperature. Cooling the solution then leads to the precipitation of the purified compound. epo.org

Ammonium Salt Formation: In some cases, the crude acid can be converted to its ammonium salt, which is then recrystallized from water. The purified ammonium salt is subsequently re-acidified to yield the pure acid. orgsyn.org

Methanol (B129727) or Acetic Acid: For 2-amino-5-iodobenzoic acid specifically, recrystallization from methanol or acetic acid has been suggested to improve purity. google.com

The effectiveness of different purification strategies can be compared based on the final purity and the recovery yield.

| Purification Method | Compound | Solvent System | Post-Purification Purity | Recovery Yield |

| Recrystallization | 2-Chloro-5-iodobenzoic acid | Toluene | 99.6% | Not specified |

| Recrystallization | 2-Methyl-5-iodobenzoic acid | 70% Acetic Acid/Water | >99.5% | ~90% |

| Ammonium Salt Recrystallization | m-Iodobenzoic acid | Water (for ammonium salt) | Final product melts at 187-188°C | 75-85% (for purification step) |

On an industrial scale, process optimization also involves considering the cost and environmental impact of the chosen reagents and solvents, as well as the efficiency of each step. google.comscirp.org

Chemical Transformations and Derivatization Strategies of 5 Amino 2 Iodobenzoic Acid

Reactivity and Functionalization at the Amino Group

The amino group of 5-amino-2-iodobenzoic acid is a primary site for diverse functionalization, enabling the synthesis of amides, Schiff bases, and complex hybrid molecules.

Amidation Reactions and Peptide Coupling Principles

The amino group of this compound readily participates in amidation reactions, forming a stable amide bond. This transformation is fundamental in peptide synthesis, where the formation of a peptide bond links two amino acids. bachem.com The process involves the activation of a carboxylic acid's carboxyl group, which then reacts with the amino group of another molecule. bachem.com

A variety of coupling reagents have been developed to facilitate this process efficiently, minimizing side reactions and ensuring high yields. bachem.comiris-biotech.deresearchgate.net These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium salts. researchgate.net

Commonly Used Coupling Reagents:

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Form an O-acylisourea intermediate, which is then attacked by the amine. iris-biotech.depeptide.comthieme-connect.de |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Generate highly reactive OBt esters. peptide.comsigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Form active esters that readily react with amines. peptide.comsigmaaldrich.com |

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the reacting molecules and the desired reaction conditions. iris-biotech.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization and improve reaction efficiency. peptide.com

Condensation Reactions for Schiff Base Ligand Synthesis and Complexation Studies

The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). ekb.egrroij.com This reaction is typically catalyzed by acid or base, or driven by heat. rroij.com

Schiff bases are highly versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.comijraset.com The resulting metal complexes often exhibit interesting properties and have applications in catalysis and materials science. rroij.commdpi.com For instance, Schiff bases derived from amino acids can chelate with metal ions like Co(II), Cd(II), and Ni(II), forming stable, air-insensitive complexes. eurjchem.com The geometry of these complexes, which can be octahedral or tetrahedral, is influenced by the nature of the metal ion. eurjchem.comsrce.hr

Studies have shown that the biological activity of Schiff bases is often enhanced upon complexation with metal ions. rroij.commdpi.com

Formation of Diverse Hybrid Molecules through Amino Group Modifications

Modification of the amino group of this compound allows for the creation of a wide array of hybrid molecules with tailored properties. nih.gov This strategy is a cornerstone of medicinal chemistry, aiming to discover new therapeutic agents. nih.govnih.gov

By conjugating this compound with other bioactive molecules, such as isatin (B1672199) derivatives, novel hybrid compounds with potential antibacterial and antibiofilm activities can be synthesized. nih.govresearchgate.net The resulting Schiff's bases from such couplings have shown selective activity against Gram-positive bacteria. nih.govresearchgate.net

Another approach involves the incorporation of unnatural amino acids, which can enhance resistance to enzymatic degradation and improve oral bioavailability. nih.gov These modifications highlight the power of synthetic chemistry to generate novel molecular architectures with enhanced biological functions.

Derivatization and Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another reactive site for derivatization, leading to the synthesis of esters, anhydrides, and cyclic compounds.

Esterification for Synthesis of Alkyl Esters (e.g., Methyl Ester)

The carboxylic acid moiety can be converted to an ester through esterification, typically by reacting it with an alcohol in the presence of an acid catalyst. researchgate.net This reaction, known as Fischer esterification, is a reversible process. researchgate.net The synthesis of methyl 2-amino-5-iodobenzoate, a valuable building block in pharmaceutical and chemical research, is a prime example of this transformation. chemimpex.com

Alternative methods for ester synthesis include transesterification, where an existing ester reacts with an alcohol to form a new ester. google.com Solid acid catalysts, such as those based on zirconium, are also being explored for esterification reactions as a more environmentally friendly alternative to traditional mineral acids. mdpi.com

Properties of Methyl 2-amino-5-iodobenzoate:

| Property | Value |

| CAS Number | 77317-55-6 scbt.com |

| Molecular Formula | C₈H₈INO₂ scbt.com |

| Molecular Weight | 277.06 g/mol scbt.com |

| Appearance | Cream to pinkish crystalline solid chemimpex.com |

| Melting Point | 80-89 °C chemimpex.com |

This methyl ester derivative is noted for its enhanced reactivity due to the iodine substituent, making it an ideal candidate for various coupling reactions in medicinal chemistry. chemimpex.com

Anhydride (B1165640) Formation and Cyclization Reactions (e.g., Oxazinone Derivatives)

The carboxylic acid group can be activated to form an acid anhydride. Symmetrical anhydrides can be prepared from two equivalents of a Boc-protected amino acid and one equivalent of DCC. thieme-connect.de These anhydrides are reactive intermediates used in peptide synthesis. thieme-connect.de

Furthermore, intramolecular cyclization reactions involving both the amino and carboxylic acid groups can lead to the formation of heterocyclic structures like benzoxazinones. nih.gov For instance, the reaction of 2-aminobenzoic acids with benzyl (B1604629) chloroformate can yield intermediates that cyclize to form 1H-benzo[d] chemimpex.comresearchgate.netoxazine-2,4-diones upon treatment with thionyl chloride. nih.gov These oxazinone derivatives are important scaffolds for the synthesis of other N-heterocycles. nih.gov

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the most reactive site for many synthetic transformations due to its lower bond dissociation energy compared to other carbon-halogen bonds. This reactivity allows for the facile introduction of a wide range of substituents onto the aromatic ring through various metal-catalyzed cross-coupling reactions.

Principles of Coupling Reactions and Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for many of these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

In the context of this compound, the C-I bond readily undergoes oxidative addition to a low-valent metal catalyst, typically a Pd(0) species, to form a Pd(II) intermediate. This is often the rate-determining step. cetjournal.it Subsequently, in the transmetalation step, a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center. The final step, reductive elimination, results in the formation of the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Several named reactions fall under this mechanistic paradigm, each utilizing different coupling partners and reaction conditions. These include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, all of which are, in principle, applicable to the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. It is a powerful tool for the formation of biaryl compounds. ijisrt.comresearchgate.netyoutube.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. vander-lingen.nlnih.govresearchgate.net Copper(I) is often used as a co-catalyst, although copper-free protocols have been developed. organic-chemistry.orgresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgutrgv.edu It is a significant improvement over harsher, traditional methods for the synthesis of arylamines. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable synthetic tool. nih.govmdpi.comrsc.org

The presence of both an amino and a carboxylic acid group on the this compound scaffold can influence the reactivity and choice of catalytic system. These functional groups may require protection or the use of specific ligands and bases to avoid side reactions.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron reagent | C-C | Palladium |

| Sonogashira | Terminal alkyne | C-C (sp2-sp) | Palladium/Copper |

| Buchwald-Hartwig | Amine | C-N | Palladium |

| Ullmann | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper |

Potential for Preparation of Hypervalent Iodine Reagents (by Analogy to Related Iodobenzoic Acids)

Hypervalent iodine reagents are compounds in which an iodine atom formally possesses more than eight valence electrons. They are widely used in organic synthesis as mild and selective oxidizing agents. 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are two of the most well-known examples, both of which are derived from 2-iodobenzoic acid. libretexts.org

The synthesis of IBX typically involves the oxidation of 2-iodobenzoic acid with an oxidizing agent such as potassium bromate (B103136) or Oxone®. Given the structural similarity, it is plausible that this compound could serve as a precursor to novel hypervalent iodine reagents. The presence of the electron-donating amino group at the 5-position would likely influence the electronic properties and, consequently, the reactivity and stability of the resulting hypervalent iodine species. The amino group might require protection prior to the oxidation to prevent undesired side reactions. The resulting amino-substituted hypervalent iodine reagents could exhibit unique reactivity profiles, potentially leading to new applications in organic synthesis.

Utilization as a Synthon for Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing an amino group, a carboxylic acid, and a reactive iodine atom, makes it a valuable building block, or synthon, for the synthesis of complex heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. vander-lingen.nl

One notable application is in the synthesis of benzodiazepine (B76468) derivatives. For instance, methyl 2-amino-5-iodobenzoate, the methyl ester of this compound, can be a key starting material. The synthesis of 6-iodoisatoic anhydride from 2-amino-5-iodobenzoic acid has been reported, which can then be used in the preparation of benzodiazepine-2,5-diones. These seven-membered heterocyclic structures are core components of many pharmaceutical agents. mdpi.com

Furthermore, the general reactivity of anthranilic acid derivatives in the synthesis of quinazolinones suggests that this compound could be a precursor to a variety of substituted quinazolinone scaffolds. wikipedia.orgresearchgate.net The amino and carboxylic acid groups can participate in cyclization reactions with various reagents to form the pyrimidine (B1678525) ring of the quinazolinone system. The iodine atom at the 2-position can then be further functionalized using the cross-coupling reactions described previously, allowing for the generation of a library of diverse compounds for biological screening. The synthesis of quinazolinones is of particular interest as this class of compounds exhibits a wide range of pharmacological activities. wikipedia.orgresearchgate.net

The intramolecular cyclization of derivatives of this compound is another powerful strategy for the construction of complex heterocyclic systems. Following a cross-coupling reaction at the iodine position, the newly introduced substituent can be designed to undergo a subsequent intramolecular reaction with either the amino or the carboxylic acid group, leading to the formation of fused ring systems.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR Analysis for Structural Assignments

Proton (¹H) NMR spectroscopy of 5-Amino-2-iodobenzoic acid, typically conducted in a solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic protons. chemicalbook.com The spectrum displays three primary signals in the aromatic region, consistent with the three protons on the benzene (B151609) ring.

The proton assignments are as follows: a signal at approximately 7.95 ppm is attributed to the proton at position 3 (H-3), which is deshielded due to its proximity to the electron-withdrawing carboxylic acid group. A signal around 7.47 ppm corresponds to the proton at position 6 (H-6). chemicalbook.com The proton at position 4 (H-4), situated between the amino and iodo groups, appears at approximately 6.63 ppm. chemicalbook.com The broad signals for the amino (-NH₂) and carboxylic acid (-COOH) protons are also observable, though their chemical shifts can vary depending on concentration and solvent.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| H-3 | 7.95 |

| H-6 | 7.47 |

| H-4 | 6.63 |

Data sourced from spectral information. chemicalbook.com

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Key assignments include the signal for the carboxylic acid carbon, which typically appears significantly downfield. The carbon atom bonded to the iodine (C-2) is also readily identifiable. The remaining four aromatic carbons can be assigned based on their chemical environments and by comparison with related structures.

Table 2: Representative ¹³C NMR Chemical Shifts for Aminobenzoic Acid Derivatives

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-H | 110-140 |

| Aromatic C-I | ~80-90 |

Note: Specific shifts for this compound require dedicated spectral analysis but are expected to fall within these general ranges.

Multi-dimensional NMR Techniques for Comprehensive Structure Confirmation

While one-dimensional ¹H and ¹³C NMR provide foundational data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. COSY experiments establish proton-proton coupling relationships, confirming the connectivity of adjacent protons on the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of the carbon skeleton by linking it to the already assigned proton signals. These advanced techniques are instrumental in validating the complete and precise three-dimensional structure of complex organic molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group.

The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band around 1670-1700 cm⁻¹. Additional bands in the fingerprint region (below 1500 cm⁻¹) correspond to C-C stretching in the aromatic ring, C-N stretching, and C-I stretching vibrations.

Table 3: Key FT-IR Absorption Bands for this compound | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | |---|---|---| | Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | | Amino Group | N-H Stretch | 3300-3500 | | Carboxylic Acid | C=O Stretch | 1670-1700 | | Aromatic Ring | C=C Stretch | ~1600 | | Amino Group | N-H Bend | ~1620 | | C-N Stretch | ~1300 |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transition Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information on the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily dictated by the benzene ring, which acts as the principal chromophore, modified by the presence of the carboxylic acid (-COOH), amino (-NH2), and iodo (-I) substituents.

The benzene chromophore exhibits characteristic absorptions due to π → π* transitions. Substituents on the ring alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The amino group acts as a strong auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. Its lone pair of electrons can be delocalized into the aromatic π-system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.in Similarly, the carboxylic acid group and the iodine atom also influence the spectrum through electronic effects. spcmc.ac.incdnsciencepub.com

For comparison, 4-aminobenzoic acid, an isomer, shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The electronic transitions responsible for the absorption spectrum of this compound are expected to be of two main types:

π → π (pi to pi-star) transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. They are typically intense and are responsible for the primary absorption bands.

n → π (n to pi-star) transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen atoms of the carboxyl group or the nitrogen of the amino group, to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.

The specific λmax values for this compound are influenced by the combined electronic and steric effects of its substituents.

| Expected Transition Type | Associated Molecular Moiety | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Benzene Ring | ~200-300 nm | High |

| n → π | Carbonyl (C=O) of Carboxylic Acid | >280 nm | Low |

| n → π* | Amino Group (-NH2) | ~230-270 nm | Low to Medium |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have one or more unpaired electrons. wikipedia.org Such species are known as paramagnetic and include free radicals, many transition metal complexes, and triplet states. mit.edugeorgetown.edu The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.orgmit.edu

In its stable, ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it is "ESR-silent" and does not produce an ESR spectrum.

To characterize this compound using ESR, it would first need to be converted into a paramagnetic species. A common method for generating radicals from stable organic molecules like amino acids is through exposure to high-energy radiation, such as gamma rays or X-rays. scielo.brresearchgate.net This irradiation can induce homolytic cleavage of bonds, resulting in the formation of stable free radicals trapped within the solid matrix. nih.govnih.gov

If a radical of this compound were generated, its ESR spectrum would provide crucial information about the radical's structure. The key parameters obtained from an ESR spectrum are:

The g-factor: This is a dimensionless proportionality constant that is analogous to the chemical shift in NMR. mit.edu For organic radicals, the g-factor is typically very close to that of a free electron (g ≈ 2.0023). georgetown.edu Its precise value can give clues about the electronic environment of the unpaired electron.

Hyperfine Coupling: This is the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). This coupling splits the ESR signal into multiple lines, creating a characteristic pattern. libretexts.org The analysis of this hyperfine structure can reveal the number and type of nuclei interacting with the unpaired electron, allowing for the precise identification of the radical's structure. scielo.brlibretexts.org

| ESR Spectral Parameter | Information Provided | Typical Value for Organic Radicals |

|---|---|---|

| g-factor | Electronic environment of the unpaired electron | 2.0025 - 2.0045 |

| Hyperfine Coupling Constant (a) | Identity and proximity of magnetic nuclei to the unpaired electron | Variable (depends on specific radical structure) |

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. carleton.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgiastate.edu This map allows for the determination of the exact positions of atoms, as well as their chemical bonds, bond angles, and other detailed structural information. carleton.educreative-biostructure.com

The process begins with the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions. wikipedia.org This crystal is then mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector. nih.gov

Analysis of the diffraction data provides the fundamental crystallographic parameters of the substance. While specific experimental data for this compound is not available in the searched sources, a crystallographic study would determine the parameters shown in the table below. This information is invaluable for understanding the molecule's conformation in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which govern how the molecules pack together to form the crystal. fiveable.mepulstec.net

| Crystallographic Parameter | Description | Value for this compound |

|---|---|---|

| Chemical Formula | The elemental composition of the compound. | C₇H₆INO₂ |

| Formula Weight | The mass of one mole of the compound. | 263.03 g/mol |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Not available in cited sources |

| Space Group | A detailed description of the crystal's symmetry. | Not available in cited sources |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Not available in cited sources |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | Not available in cited sources |

| Volume (V) | The volume of the unit cell. | Not available in cited sources |

| Z | The number of formula units per unit cell. | Not available in cited sources |

Computational Chemistry and Theoretical Investigations

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification and characterization of transient intermediates and transition states. While specific computational studies focused exclusively on the reaction mechanisms of 5-Amino-2-iodobenzoic acid are not extensively documented in the literature, the principles of computational chemistry can be applied to understand its reactivity based on studies of analogous compounds. Theoretical investigations into related molecules, such as substituted benzoic acids and iodinated aromatics, provide a framework for predicting the behavior of this compound in various chemical transformations.

Key reaction types where computational modeling could offer significant insights for this compound include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving its carboxylic acid and amino functional groups.

For instance, in electrophilic iodination reactions of aromatic compounds, Density Functional Theory (DFT) calculations have been employed to analyze the thermodynamics and mechanisms. researchgate.net Such studies can determine the preferred sites of substitution and the energy barriers associated with the formation of sigma complexes, which are key intermediates in these reactions. For this compound, computational modeling could predict the likelihood of further substitution on the aromatic ring and how the existing amino and iodo substituents influence the regioselectivity.

Similarly, the mechanism of nucleophilic aromatic substitution (SNAr) has been a subject of computational analysis, with studies exploring both concerted and stepwise pathways. nih.govnih.gov For this compound, where the iodine atom could potentially act as a leaving group, computational modeling could ascertain the feasibility of such reactions, the structure of the transition state, and the influence of the amino and carboxyl groups on the reaction energetics. nih.gov

The Sandmeyer reaction, a common method for introducing iodine onto an aromatic ring via a diazonium salt intermediate, is another area where computational modeling can provide valuable insights. organic-chemistry.orgwikipedia.org While often involving radical mechanisms, the exact nature of the transition states and the role of the copper catalyst can be investigated using theoretical methods. wikipedia.org Modeling the diazotization of 5-aminobenzoic acid and the subsequent substitution with iodide could illuminate the reaction pathway and potential side reactions.

The following table summarizes hypothetical applications of computational modeling to key reactions involving this compound, based on studies of similar compounds.

| Reaction Type | Computational Method | Potential Insights for this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Density Functional Theory (DFT) | Prediction of regioselectivity for further substitution, calculation of activation energies for the formation of intermediates. |

| Nucleophilic Aromatic Substitution | DFT, Ab initio methods | Determination of reaction mechanism (concerted vs. stepwise), characterization of transition state structures, evaluation of the leaving group potential of iodine. |

| Sandmeyer Reaction | DFT with consideration of solvent effects | Elucidation of the radical mechanism, modeling of the interaction with copper catalysts, prediction of reaction outcomes and byproducts. |

| Esterification | DFT, Molecular Dynamics (MD) | Modeling of the reaction pathway, determination of activation barriers for the forward and reverse reactions. dnu.dp.uaresearchgate.net |

Computational Insights into Interactions with Materials (e.g., Perovskite Passivation Studies on Related Isomers)

While direct computational studies on the interaction of this compound with materials are limited, research on its isomers provides significant insights into its potential applications, particularly in the field of materials science. A notable example is the computational investigation of 2-Amino-5-iodobenzoic acid (an isomer of this compound) as a passivation agent for perovskite solar cells.

Perovskite solar cells are a promising photovoltaic technology, but their stability and efficiency can be hampered by defects at the surface and grain boundaries of the perovskite material. Passivation, the process of treating the surface to reduce these defects, is a critical strategy for improving device performance. Aminobenzoic acid derivatives have emerged as effective passivating agents due to their ability to interact with the perovskite surface through their functional groups.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the passivation mechanism at the molecular level. In the case of 2-Amino-5-iodobenzoic acid, DFT calculations have shown that this molecule can effectively passivate the surface of methylammonium (B1206745) lead iodide (MAPbI3) perovskite. The amino group can coordinate with undercoordinated lead ions (Pb2+), which are common defect sites, while the carboxyl group can interact with the perovskite surface as well.

These computational investigations have revealed that the introduction of 2-Amino-5-iodobenzoic acid can induce surface states that facilitate charge transfer and reduce electron-hole recombination, a major loss mechanism in solar cells. This leads to an enhancement in the power conversion efficiency and stability of the perovskite solar cells. The theoretical findings are often corroborated by experimental results, demonstrating the predictive power of computational modeling in materials design.

The insights gained from the study of 2-Amino-5-iodobenzoic acid can be extrapolated to its isomer, this compound. Although the positions of the functional groups are different, the presence of the same amino and carboxylic acid moieties suggests that it could also exhibit passivating properties. Computational modeling would be a valuable tool to compare the effectiveness of different isomers as passivating agents, by calculating their binding energies to the perovskite surface and their impact on the electronic structure of the material.

The table below summarizes the key computational findings from the study of 2-Amino-5-iodobenzoic acid for perovskite passivation and the projected analogous applications for this compound.

| Compound | Material | Computational Method | Key Findings / Potential Applications |

|---|

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

5-Amino-2-iodobenzoic acid and its isomers serve as crucial starting materials and intermediates in the synthesis of a wide array of complex organic molecules. The presence of the amino, carboxylic acid, and iodo functional groups allows for a diverse range of chemical modifications, making it a valuable tool for synthetic chemists.

Synthesis of Pharmaceutical Intermediates and Precursors for Biologically Active Molecules

This compound is a recognized intermediate in the pharmaceutical industry. It is utilized in the synthesis of various drug candidates and biologically active molecules. The compound's structural isomers and derivatives are also of significant interest. For instance, 3-amino-5-halobenzoic acid moieties, which are structurally related, are important motifs found in a number of biologically active molecules and pharmaceuticals. A novel synthetic route has been developed for 3-amino-5-halo-2-iodobenzoates, highlighting their role as versatile starting materials in pharmaceutical synthesis.

The methyl ester of a related isomer, 2-amino-5-iodobenzoic acid, is widely used in pharmaceutical development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. The iodine substituent on this compound enhances its reactivity, making it an ideal candidate for coupling reactions in medicinal chemistry. Researchers leverage this reactivity to develop novel pharmaceuticals, including anti-inflammatory and antimicrobial agents.

A method for producing 2-amino-5-iodobenzoic acid has been patented, which underscores its utility as an intermediate for drugs and other functional chemicals. This method involves the iodination of 2-aminobenzoic acid in the presence of an oxidizing agent. The resulting compound can then be used in further synthetic steps to build more complex pharmaceutical molecules.

| Compound | Application in Pharmaceutical Synthesis |

| This compound | Intermediate for drugs and functional chemicals. google.com |

| 3-Amino-5-halo-2-iodobenzoates | Versatile starting materials for pharmaceuticals. |

| 2-Amino-5-iodobenzoic acid methyl ester | Key intermediate for anti-cancer, anti-inflammatory, and antimicrobial agents. |

Applications in Dyes and Pigments Synthesis as a Reagent

While direct and extensive documentation of this compound's specific use in the synthesis of commercial dyes and pigments is not widespread in readily available literature, its structural backbone, anthranilic acid, is a well-known precursor in the dye industry. Anthranilic acid and its derivatives are used to produce a variety of dyes, including azo dyes and indigo.

Azo dyes, which constitute a large class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. As an aromatic amine, this compound possesses the necessary functional group for diazotization, suggesting its potential as a diazo component in the synthesis of novel azo dyes. The presence of the iodo and carboxylic acid groups could be used to modulate the color and properties of the resulting dyes.

Research on anthranilic acid derivatives has shown their utility in creating new series of dyes with potential applications beyond coloration, such as in titrimetric analysis. This indicates a broader scope for substituted anthranilic acids, like this compound, in the field of functional dyes.

Utilization as a Catalyst or Precursor for Catalytic Systems

There is limited direct evidence of this compound itself being used as a catalyst. However, its isomer, 2-iodobenzoic acid, is a well-established precursor for the synthesis of important hypervalent iodine reagents, namely 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. These reagents are widely used as mild and selective oxidizing agents in organic synthesis. The synthesis of 2-iodobenzoic acid can be achieved through the Sandmeyer reaction, starting from anthranilic acid. wikipedia.org

Recent research has focused on the in-situ generation of IBX from 2-iodobenzoic acid in the presence of a co-oxidant like Oxone. This allows for the use of catalytic amounts of the iodo-compound, making the oxidation process more efficient and safer, as it avoids the isolation of the potentially explosive IBX. This highlights the role of the 2-iodobenzoic acid core as a precursor to a catalytic system.

Furthermore, iridium-catalyzed ortho-iodination of benzoic acids has been developed as an efficient method for synthesizing ortho-iodinated benzoic acids. While this is a method to produce such compounds rather than a direct catalytic application of them, it points to the ongoing interest in the synthesis and potential applications of iodinated benzoic acids in catalysis.

Contributions to Advanced Materials Development

The unique chemical functionalities of this compound and its isomers also lend themselves to the development of advanced materials with tailored properties.

Integration into Functionalized Polymers and Advanced Organic Materials

Amino acids and their derivatives are increasingly being explored as sustainable sources for the design of functional polymers. The presence of both an amino and a carboxylic acid group in this compound makes it a suitable monomer for polycondensation reactions, potentially leading to the formation of aromatic polyamides or polyesters. These polymers could exhibit unique properties due to the presence of the bulky iodine substituent, which might influence their thermal stability, solubility, and optical properties.

The methyl ester of the related isomer, 2-amino-5-iodobenzoic acid, is considered valuable in materials science for creating functionalized polymers and advanced materials. It can be incorporated into polymer formulations to enhance the properties of materials used in electronics and coatings.

Furthermore, research on the electropolymerization of o-aminobenzoic acid has demonstrated the ability of such molecules to form polymer films. This suggests that this compound could also be a candidate for forming electroactive polymers.

| Polymer Type | Potential Monomer | Potential Properties/Applications |

| Aromatic Polyamides | This compound | Enhanced thermal stability, modified solubility. |

| Functionalized Polymers | 2-Amino-5-iodobenzoic acid methyl ester | Improved properties for electronics and coatings. |

| Electroactive Polymers | This compound | Potential for use in electronic devices. |

Interfacial Engineering in Next-Generation Materials (e.g., Perovskite Solar Cell Passivation by Related Isomers)

A significant application of a related isomer, 2-amino-5-iodobenzoic acid (AIBA), has been demonstrated in the field of next-generation photovoltaics, specifically in perovskite solar cells (PSCs). The performance and stability of PSCs are often limited by defects at the interfaces of the perovskite material. Interfacial engineering, through the use of passivating agents, is a key strategy to mitigate these issues.

Studies have shown that a facile passivation strategy using 2-amino-5-iodobenzoic acid can effectively eliminate trap states in the perovskite film without altering its crystal properties. This leads to enhanced performance and stability of the solar cells. A high power conversion efficiency (PCE) of 20.23% has been achieved in inverted PSCs treated with AIBA.

The passivation with AIBA also improves the stability of the perovskite films against UV light, heat, and moisture. Devices with AIBA passivation have been shown to maintain a significantly higher percentage of their initial PCE over extended periods compared to control devices. Density functional theory calculations have suggested that the surface states induced by AIBA can facilitate photoexcited charge transfer and reduce electron-hole recombination, which are key factors in improving solar cell efficiency.

Strategies in Ligand Design and Coordination Chemistry

This compound serves as a versatile building block in ligand design due to its multiple functional groups: the amino group, the carboxylic acid, and the iodo substituent. These groups offer various coordination possibilities and opportunities for forming complex molecular architectures.

Synthesis of Metal Complexes (e.g., Schiff Base Complexes) and Their Characterization

The synthesis of metal complexes involving this compound often begins with the formation of a more elaborate ligand, such as a Schiff base. Schiff bases are typically formed through the condensation reaction of the primary amino group of this compound with the carbonyl group of an aldehyde or ketone. sciencepublishinggroup.com This reaction creates a compound containing an imine or azomethine group (-C=N-), which introduces an additional coordination site. sciencepublishinggroup.com

The general synthesis process involves two main steps:

Ligand Synthesis: An equimolar amount of this compound is dissolved in a suitable solvent, such as ethanol (B145695). An aldehyde or ketone (e.g., salicylaldehyde or a derivative) is then added to the solution. sciencepublishinggroup.comignited.in The mixture is often refluxed for several hours to facilitate the condensation reaction, yielding the Schiff base ligand. sciencepublishinggroup.com

Complexation: The synthesized Schiff base ligand is then reacted with a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in an appropriate solvent. ignited.ineurjchem.com The metal ion coordinates with the donor atoms of the ligand, which typically include the imine nitrogen, the carboxylate oxygen, and potentially other donor atoms from the aldehyde/ketone precursor, to form a stable metal complex. eurjchem.comjocpr.com The resulting complexes are often colored solids that can be isolated by filtration. yu.edu.jo

The characterization of these newly synthesized ligands and their metal complexes is crucial to confirm their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

| Technique | Purpose and Information Obtained |

| Elemental Analysis (CHN) | Determines the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound. The experimental values are compared with calculated values to confirm the empirical formula and stoichiometry of the complex. yu.edu.jo |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the ligand and complex. Key observations include the disappearance of the C=O (carbonyl) and N-H (amine) stretching bands of the reactants and the appearance of a new C=N (imine) stretching band for the Schiff base. Upon complexation, shifts in the C=N and COO- (carboxylate) bands indicate their involvement in coordination with the metal ion. eurjchem.comjocpr.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Provides detailed information about the structure of the ligand in solution. The formation of the Schiff base is confirmed by the presence of a characteristic chemical shift for the azomethine proton (-CH=N-). ignited.in |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, which helps in determining the coordination geometry around the central metal ion. ignited.in |

| Molar Conductance Measurements | Measures the electrolytic nature of the complexes in solution. Low conductivity values typically indicate non-electrolytic complexes, suggesting that the anions are coordinated to the metal ion. eurjchem.comyu.edu.jo |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry of the complex (e.g., octahedral, square planar). eurjchem.comyu.edu.jo |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complexes and can indicate the presence of coordinated or lattice water molecules. eurjchem.com |

Exploration of Coordination Modes and Potential for Supramolecular Assemblies

The multifunctional nature of this compound and its derivatives allows for a variety of coordination modes. The carboxylate group (-COO⁻) is a particularly versatile coordinator, capable of binding to metal centers in several ways:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable ring structure.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking metal ions together.

In addition to the carboxylate group, the nitrogen atom of the amino group (or the imine group in Schiff base derivatives) can also act as a donor site, coordinating to the metal ion. ias.ac.innih.gov This ability to bind through multiple sites (e.g., bidentate N,O-coordination) is a key feature of ligands derived from this molecule. jocpr.comresearchgate.net

These varied coordination capabilities are instrumental in the construction of supramolecular assemblies. By linking metal centers, these ligands can form extended structures like one-dimensional (1D) chains, two-dimensional (2D) layers, or even complex three-dimensional (3D) metal-organic frameworks (MOFs). ias.ac.inresearchgate.net

Furthermore, the iodo-substituent, while not typically involved in direct coordination to the metal, plays a crucial role in directing the self-assembly of these structures through non-covalent interactions. Halogen bonding, an interaction between the electrophilic region of the iodine atom and a nucleophilic site (like a nitrogen or oxygen atom on an adjacent molecule), can act as a structural support, organizing primary motifs into more extended architectures. scispace.com Hydrogen bonding involving the amino group and carboxylate oxygen atoms also contributes significantly to the formation and stability of these supramolecular networks. researchgate.netscispace.com The interplay of coordination bonds, halogen bonds, and hydrogen bonds allows for precise control in the rational design and construction of solid-state networks with predictable connectivity. scispace.com

Potential in Bioconjugation Chemistry as a Chemically Addressable Functional Handle

Bioconjugation is the process of covalently linking molecules, such as drugs or probes, to biomacromolecules like proteins or DNA. nih.gov This process requires the presence of a "chemically addressable functional handle"—a specific functional group on the molecule that can react selectively with a complementary group on the biomolecule without interfering with its function. eventact.comchemistryviews.org this compound is a promising candidate for use as such a handle due to its three distinct functional groups, each offering a different route for conjugation.

The presence of multiple reactive sites allows for orthogonal chemical strategies, where each functional group can be reacted independently under specific conditions. This versatility is highly valuable in the synthesis of complex bioconjugates. nih.gov

| Functional Handle | Potential Bioconjugation Reaction | Description |

| Amino Group (-NH₂) | Amide Bond Formation | The primary amino group is a strong nucleophile and can readily react with activated carboxylic acids (like N-hydroxysuccinimide esters) on a biomolecule to form a stable amide linkage. This is one of the most common strategies in bioconjugation. |

| Carboxylic Acid Group (-COOH) | Amide or Ester Bond Formation | The carboxylic acid can be activated (e.g., using carbodiimide chemistry) and then reacted with primary amines on a biomolecule (like the side chain of lysine residues) to form an amide bond. Alternatively, it can react with hydroxyl groups to form ester linkages. |

| Iodo-Substituent (-I) | Transition-Metal-Catalyzed Cross-Coupling | The carbon-iodine bond can participate in various cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, providing a robust and versatile method for linking the molecule to a suitably functionalized binding partner. |

The ability to use these functional groups selectively makes this compound a valuable tool for "tagging" bioactive small molecules that may otherwise lack a suitable point of attachment for bioconjugation. nih.goveventact.com By incorporating this moiety, researchers can introduce a predictable and stable chemical handle into a wide range of molecules, expanding the scope of bioconjugation chemistry. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 5-Amino-2-iodobenzoic acid exist, future research is increasingly focused on developing more sustainable and efficient routes that align with the principles of green chemistry.

One promising avenue is the exploration of biocatalytic and enzymatic approaches . Nature's catalysts, enzymes, offer high selectivity and operate under mild, environmentally benign conditions. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are known to catalyze the regioselective halogenation of aromatic compounds. nih.govrsc.orgsigmaaldrich.comoaepublish.comrsc.org Future work could focus on identifying or engineering enzymes capable of directly and selectively iodinating 2-aminobenzoic acid at the C5 position. This would eliminate the need for harsh reagents and minimize waste production.

Photocatalysis represents another innovative approach. researchgate.netacs.orgmdpi.com Visible-light-mediated reactions can often proceed under ambient temperature and pressure, reducing the energy consumption of synthetic processes. Research into photocatalytic systems that can activate molecular iodine or iodide salts for the electrophilic iodination of aminobenzoic acid derivatives could lead to novel and sustainable synthetic pathways.

Furthermore, the implementation of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govmdpi.comelsevierpure.comresearchgate.net A continuous flow process for the iodination of 2-aminobenzoic acid could enable precise control over reaction parameters, leading to higher yields and purity while minimizing the handling of hazardous materials. acs.orgresearchgate.net The integration of in-line purification techniques could further streamline the synthesis, making it more efficient and cost-effective.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Identification and engineering of specific halogenating enzymes |

| Photocatalysis | Use of visible light, ambient temperature and pressure | Development of photocatalytic systems for iodination |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Design and optimization of continuous flow reactors for iodination |

Exploration of Undiscovered Chemical Reactivity and Stereoselective Transformations

The rich functionality of this compound provides a fertile ground for exploring novel chemical transformations, particularly in the realm of asymmetric synthesis.

The presence of the iodine atom opens the door to the formation of hypervalent iodine reagents . Aniline-type hypervalent iodine(III) compounds have shown utility in intramolecular cyclization reactions. nih.gov Future research could investigate the in-situ generation of hypervalent iodine species from this compound or its derivatives, which could then be used to catalyze or mediate novel organic transformations.

A significant area for future exploration is the development of stereoselective transformations utilizing this compound as a chiral building block or a precursor to chiral catalysts. While the molecule itself is achiral, its derivatives can be made chiral through reactions involving the amino or carboxylic acid groups. These chiral derivatives could then be used in a variety of asymmetric reactions. sigmaaldrich.comrsc.orgaimspress.comdergipark.org.tr For instance, the synthesis of chiral amides or esters from this compound and chiral alcohols or amines could lead to new ligands for asymmetric catalysis.

Furthermore, the development of catalytic asymmetric reactions that directly functionalize the this compound scaffold is a compelling research direction. This could involve, for example, the enantioselective functionalization of the amino group or the stereoselective introduction of new substituents onto the aromatic ring through transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Integration into Advanced Functional Materials beyond Current Scope

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced functional materials with applications beyond its current use in polarizing films for liquid crystal displays. researchgate.net

The bifunctional nature of the molecule, with its amino and carboxylic acid groups, makes it an ideal monomer for the synthesis of novel polymers . rsc.org Polyamides and polyesters incorporating the this compound unit could exhibit interesting properties, such as high refractive indices due to the presence of iodine, enhanced thermal stability, and specific recognition capabilities. The electropolymerization of aminobenzoic acids is a known method for producing conducting polymers, and the introduction of iodine could modulate the electronic properties of the resulting materials. elsevierpure.comaimspress.commdpi.com

In the rapidly growing field of metal-organic frameworks (MOFs) , this compound can serve as a versatile organic linker. rsc.orgacs.orgacs.org The amino and carboxylate groups can coordinate to metal ions to form porous, crystalline structures. The presence of the iodine atom could lead to MOFs with interesting properties, such as enhanced gas sorption selectivity or catalytic activity. The amino group within the MOF pores can also be post-synthetically modified to introduce new functionalities.

Furthermore, the investigation of this compound and its derivatives for applications in nonlinear optical (NLO) materials is a promising area of research. researchgate.netresearchgate.net The combination of an electron-donating amino group and an electron-withdrawing carboxylic acid group on an aromatic ring is a common design motif for NLO chromophores. The heavy iodine atom could further enhance the NLO properties of these materials.

| Material Class | Potential Application | Key Features of this compound |

| Polymers | High refractive index materials, conductive polymers | Amino and carboxylic acid groups for polymerization, iodine for high refractive index and electronic modulation |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis | Bifunctional linker, potential for post-synthetic modification |

| Nonlinear Optical (NLO) Materials | Photonics, optical switching | Donor-acceptor structure, potential for enhanced NLO properties due to iodine |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The accelerated discovery and development of new materials based on this compound will greatly benefit from an interdisciplinary approach that combines the strengths of organic synthesis, materials characterization, and computational modeling.

Computational chemistry , particularly Density Functional Theory (DFT), can be a powerful tool for predicting the structural, electronic, and optical properties of molecules and materials derived from this compound. researchgate.netnih.govaimspress.commdpi.com For example, DFT calculations can be used to model the electronic band structure of polymers, predict the geometry of MOF pores, and calculate the hyperpolarizability of potential NLO chromophores. This in-silico screening can help to identify the most promising candidates for synthesis and experimental investigation, thereby saving time and resources. nih.govoaepublish.com

The synergy between organic chemistry and materials science is crucial for translating molecular design into functional materials. rsc.org Organic chemists can synthesize the target molecules and polymers, while materials scientists can characterize their physical and chemical properties. This iterative cycle of design, synthesis, and characterization is essential for optimizing the performance of new materials. For instance, the synthesis of a series of polymers with systematic variations in their composition can be coupled with detailed characterization of their optical and electronic properties to establish structure-property relationships.

The integration of these three disciplines will enable a more rational and efficient approach to the design and development of novel functional materials based on the this compound scaffold.

High-Throughput Screening Methodologies for Rapid Derivatization and Application Discovery

To fully unlock the potential of the this compound scaffold, high-throughput screening (HTS) methodologies can be employed for the rapid synthesis and evaluation of a large number of derivatives. HTS has become an indispensable tool in drug discovery and is increasingly being applied to materials science.

By utilizing automated synthesis platforms, a diverse library of compounds can be generated by reacting this compound with a wide range of building blocks. For example, the amino group can be acylated with a variety of carboxylic acids, and the carboxylic acid group can be converted into a library of amides or esters. The iodine atom can also serve as a handle for a variety of cross-coupling reactions to introduce further diversity.

Once these compound libraries are synthesized, they can be rapidly screened for a variety of properties using automated analytical techniques. For instance, the NLO properties of the compounds could be screened using techniques like the Z-scan method. The ability of derivatives to form gels or self-assemble into ordered structures could be assessed using automated microscopy. For biological applications, the libraries could be screened against a panel of protein targets to identify potential drug candidates.

The data generated from these high-throughput screens can then be analyzed using cheminformatics tools to identify structure-activity relationships and guide the design of the next generation of derivatives with improved properties. This iterative approach of high-throughput synthesis and screening has the potential to dramatically accelerate the discovery of new applications for the this compound scaffold.

Q & A

Q. What are the key physicochemical properties of 5-Amino-2-iodobenzoic acid, and how are they characterized in experimental settings?

- Methodological Answer : The compound’s molecular formula (C₇H₆INO₂), molecular weight (263.04 g/mol), and melting point (e.g., ~160–165°C, depending on purity) are critical for reactivity studies. Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm aromatic proton environments and iodine’s electronic effects .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing derivatives .

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .

Table 1 : Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|